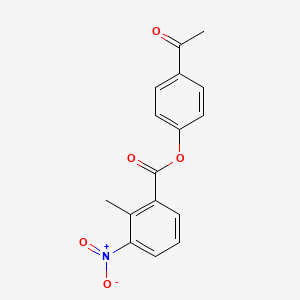
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as EMD-386088, is a synthetic compound that belongs to the class of piperazine derivatives. It was first developed by Merck & Co. as a potential treatment for depression and anxiety disorders. This compound has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mechanism of Action
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in an enhancement of serotonin signaling, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which further enhances its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the activity of the serotonergic system, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This property may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide is its selectivity for the serotonin transporter and the 5-HT1A receptor, which reduces the likelihood of off-target effects. Additionally, its unique mechanism of action makes it a promising candidate for the treatment of mood disorders. However, one limitation of this compound is its relatively low potency compared to other SSRIs, which may limit its clinical efficacy.
Future Directions
There are a number of potential future directions for research on 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent analogs of this compound that may have improved clinical efficacy. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the noradrenergic and dopaminergic systems. Finally, there is potential for research on the use of this compound in combination with other antidepressant medications to enhance their therapeutic effects.
Synthesis Methods
The synthesis of 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethylpiperazine in the presence of a base to yield this compound. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These properties make it a promising candidate for the treatment of mood disorders.
properties
IUPAC Name |
4-ethyl-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-17-7-9-18(10-8-17)15(19)16-13-11-12(2)5-6-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWAHFKNNRHVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)
![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)

![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)


![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)
